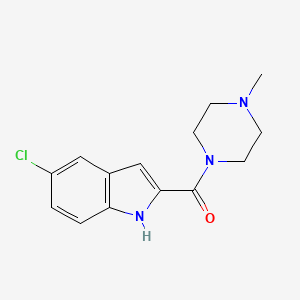
JNJ-7777120
Vue d'ensemble
Description
JNJ-7777120 est un composé synthétique développé par Johnson & Johnson Pharmaceutical Research & Development. Il agit comme un antagoniste puissant et sélectif du récepteur H4 de l'histamine. Ce composé a démontré des effets anti-inflammatoires significatifs et s'est avéré supérieur aux antihistaminiques traditionnels dans le traitement du prurit (démangeaisons) .
Applications De Recherche Scientifique
JNJ-7777120 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of inflammatory conditions and pruritus. In murine models of allergic asthma, this compound has been found to reduce asthmatic symptoms by decreasing serum concentrations of anti-OVA IgE, inflammatory infiltrations in lung tissue, and eosinophilia in bronchoalveolar-lavage fluids . Additionally, it has been used as a tool to understand the function of the histamine H4 receptor in various physiological and pathological processes .
Mécanisme D'action
Target of Action
JNJ-7777120, also known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, is a potent and selective antagonist at the histamine H4 receptor . The histamine H4 receptor is the fourth member of the histamine receptor family, which also includes the histamine H1, H2, and H3 receptors . The H4 receptor mediates the physiological functions of histamine .
Mode of Action
As an antagonist, this compound binds to the histamine H4 receptor and blocks its activation . This prevents histamine from exerting its effects through this receptor, leading to a decrease in the physiological responses typically mediated by histamine .
Biochemical Pathways
The histamine H4 receptor is involved in the regulation of immune responses, including inflammation and pruritus (itching) . By blocking this receptor, this compound can reduce these responses . For example, it has been shown to reduce inflammation in a model of atopic dermatitis .
Pharmacokinetics
This compound has a short in vivo half-life . It has been reported to have an oral bioavailability of about 30% in rats and 100% in dogs, with a half-life of 3 hours in both species .
Result of Action
This compound has anti-inflammatory effects and has been demonstrated to be superior to traditional (H1) antihistamines in the treatment of pruritus (itching) . It was abandoned because of its short in vivo half-life and hypoadrenocorticism toxicity in rats and dogs, which prevented it from advancing into clinical studies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target tissues can all affect the compound’s action, efficacy, and stability . .
Orientations Futures
The future directions for the study of “1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine” and similar compounds involve further exploration of their biological activity and potential therapeutic applications . The development of novel methods of synthesis is also an area of ongoing research .
Analyse Biochimique
Biochemical Properties
JNJ-7777120 interacts with the histamine H4 receptor, which is selectively expressed on immune cells such as T-cells, neutrophils, eosinophils, and mast cells . The compound has been shown to mediate histamine-induced chemotaxis of eosinophils in vitro . It has also been found to be a partial agonist in beta-arrestin2 recruitment .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to block histamine-induced chemotaxis and calcium influx in mouse bone marrow-derived mast cells . Additionally, it can block the histamine-induced migration of tracheal mast cells from the connective tissue toward the epithelium in mice .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the histamine H4 receptor. It acts as a potent and selective antagonist at this receptor . The compound has been found to be a partial agonist in beta-arrestin2 recruitment, indicating that it can influence cell signaling pathways .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, the compound has been noted for its anti-inflammatory activity in a mouse model of zymosan-induced peritonitis . The drug was abandoned due to its short in vivo half-life and hypoadrenocorticism toxicity in rats and dogs .
Dosage Effects in Animal Models
In a rat model of Sephadex-induced pulmonary eosinophilia, this compound demonstrated a dose-related inhibition of eosinophil migration into rat airways . The compound produced an approximate ID50 of 10 mg/kg .
Méthodes De Préparation
La synthèse de JNJ-7777120 implique le couplage de l'acide 5-chloroindole-2-carboxylique avec la 4-méthylpipérazine. Cette réaction est généralement réalisée en présence de réactifs de couplage tels que le hexafluorophosphate de méthanammonium de 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tétraméthyluronium (HATU), le 1-hydroxy-7-azabenzotriazole (HOAT) et la N,N-diisopropyléthylamine (DIPEA) dans le N,N-diméthylformamide (DMF) . Les méthodes de production industrielle de this compound n'ont pas été largement documentées, mais la voie de synthèse décrite est efficace et donne un produit de haute pureté.
Analyse Des Réactions Chimiques
JNJ-7777120 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les motifs indole et pipérazine. Les réactifs couramment utilisés dans ces réactions comprennent divers nucléophiles et électrophiles. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine avec des modifications au niveau des cycles indole ou pipérazine .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles. Il a montré des promesses dans le traitement des affections inflammatoires et du prurit. Dans les modèles murins d'asthme allergique, this compound s'est avéré réduire les symptômes asthmatiques en diminuant les concentrations sériques d'IgE anti-OVA, les infiltrations inflammatoires dans le tissu pulmonaire et l'éosinophilie dans les liquides de lavage bronchoalvéolaire . De plus, il a été utilisé comme outil pour comprendre la fonction du récepteur H4 de l'histamine dans divers processus physiologiques et pathologiques .
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement le récepteur H4 de l'histamine. Ce récepteur est impliqué dans la médiation des réponses inflammatoires et immunitaires. En bloquant le récepteur H4 de l'histamine, this compound inhibe la migration des mastocytes et des neutrophiles, réduisant ainsi l'inflammation et le prurit .
Comparaison Avec Des Composés Similaires
Des composés similaires à JNJ-7777120 incluent JNJ-39758979 et le toreforant. Ces deux composés sont également des antagonistes sélectifs du récepteur H4 de l'histamine et ont montré des activités anti-inflammatoires et anti-prurigineuses. this compound est unique dans sa structure chimique spécifique, qui comprend un motif 5-chloroindole et un groupe 4-méthylpipérazine . Cette unicité structurale contribue à son profil pharmacologique spécifique et à son efficacité dans certaines applications thérapeutiques.
Propriétés
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJRYMLJBBEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963461 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459168-41-3 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459168-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ7777120 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-7777120 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
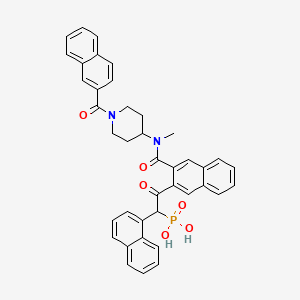

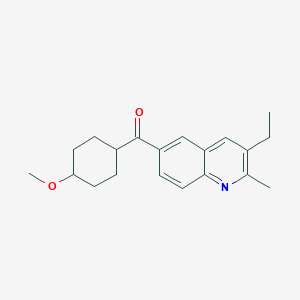
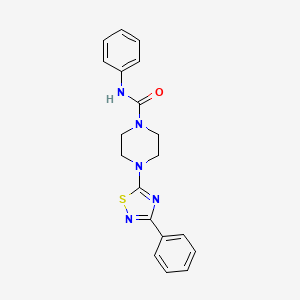


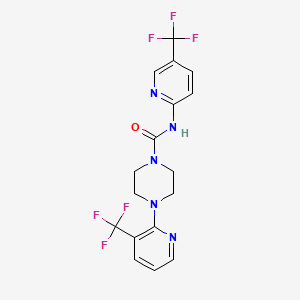
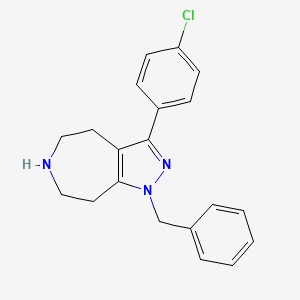
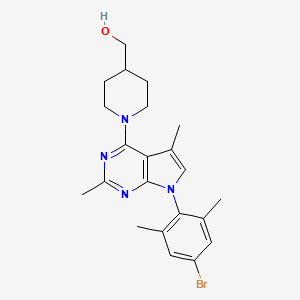
![2-[[2-[[1-(2-Azanylethyl)piperidin-4-Yl]amino]-4-Methyl-Benzimidazol-1-Yl]methyl]-6-Methyl-Pyridin-3-Ol](/img/structure/B1673003.png)
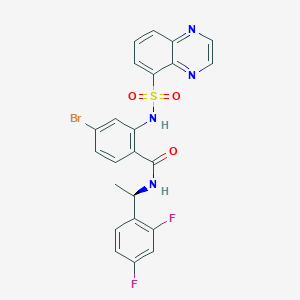

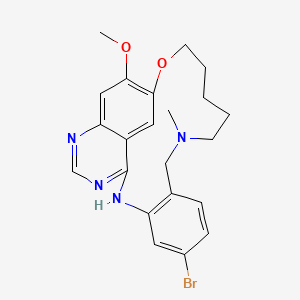
![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)
